ethyl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and several functional groups that contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the carbamoyl, cyclohexyl(methyl)amino, and acetamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Functional groups on the thiophene ring can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with functional groups that confer similar chemical reactivity and potential biological activity. Examples include:
- ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C18H27N3O4S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-[cyclohexyl(methyl)amino]acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-4-25-18(24)14-11(2)15(16(19)23)26-17(14)20-13(22)10-21(3)12-8-6-5-7-9-12/h12H,4-10H2,1-3H3,(H2,19,23)(H,20,22) |
InChI Key |
FTZSXEVAIXKCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN(C)C2CCCCC2 |
Origin of Product |
United States |
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